(2,2-Difluorocyclobutyl)methanesulfonyl chloride
Overview
Description
(2,2-Difluorocyclobutyl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClF2O2S and a molecular weight of 204.62 g/mol . It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclobutyl)methanesulfonyl chloride typically involves the reaction of (2,2-Difluorocyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to (2,2-Difluorocyclobutyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the compound into sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include (2,2-Difluorocyclobutyl)methanesulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is (2,2-Difluorocyclobutyl)methanesulfonamide.
Oxidation: Products include sulfonic acids and sulfonates.
Scientific Research Applications
(2,2-Difluorocyclobutyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the difluorocyclobutyl group.
(2,2-Difluorocyclobutyl)methanesulfonamide: The amide derivative of (2,2-Difluorocyclobutyl)methanesulfonyl chloride.
(2,2-Difluorocyclobutyl)methanesulfonate: The ester derivative of this compound.
Uniqueness
This compound is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
(2,2-difluorocyclobutyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-4-1-2-5(4,7)8/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNJUOCVOAHAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CS(=O)(=O)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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